Mifamurtide

Pharmacokinetics Drug Delivery Macrophage Targeting

Researchers requiring a NOD2-specific agonist face a gap: native MDP signals through both NOD2 and TLR4, confounding pathway analysis. Generic MTP-PE powder lacks the defined 2.0-3.5 μm liposomal architecture essential for in vivo macrophage targeting and the 18-hour terminal half-life. • Specific NOD2 ligand - no TLR4 cross-reactivity, enabling clean NOD2-restricted signaling studies. • Rapid, self-limited pharmacodynamics - TNF-α peaks at 2 h, IL-6 at 4 h, both normalize by 8 h; low PK variability (<30% CV in AUC). • For in vitro use (5 nM-100 μM): ≥98% purity powder. For in vivo studies: liposomal encapsulation strongly recommended to replicate the EMA-approved formulation profile.

Molecular Formula C59H109N6O19P
Molecular Weight 1237.5 g/mol
Cat. No. B8069238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMifamurtide
Molecular FormulaC59H109N6O19P
Molecular Weight1237.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79)/t43-,44-,45+,47+,48+,49-,50+,54+,55+/m0/s1
InChIKeyZVLWUMPAHCEZAW-KRNLDFAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mifamurtide Differentiation & Clinical Selection


Mifamurtide (muramyl tripeptide phosphatidylethanolamine, MTP-PE) is a fully synthetic, lipophilic derivative of muramyl dipeptide (MDP), the smallest naturally occurring immunostimulatory component of mycobacterial cell walls [1]. Administered as a liposomal formulation designed for targeted delivery to pulmonary, hepatic, and splenic macrophages, it functions as a specific ligand for the NOD2 pattern recognition receptor, activating monocytes and macrophages to produce tumoricidal cytokines including TNF-α, IL-6, and IL-1β [2][3]. Approved by the European Medicines Agency (EMA) for the treatment of high-grade, resectable, non-metastatic osteosarcoma in children, adolescents, and young adults in combination with postoperative multi-agent chemotherapy, mifamurtide remains the only immunomodulator with regulatory approval for this orphan indication [4].

1

Liposomal macrophage-targeting research tool for NOD2 pathway studies

2

NOD2-specific ligand; distinct from dual NOD2/TLR4 activation of MDP

3

Supports osteosarcoma adjuvant model investigation; reference for immunomodulator research

Mifamurtide Interchange Limitations


Mifamurtide is chemically distinct from its parent compound MDP and other MDP-based analogs due to the addition of a phosphatidylethanolamine moiety and a liposomal delivery system, conferring quantitative differences in pharmacokinetics, tissue targeting, and in vivo activity [1]. Free MDP exhibits a plasma half-life of less than 30 minutes with minimal tissue accumulation, whereas the liposomal encapsulation of mifamurtide extends its terminal half-life to 18 hours and enables selective concentration in the mononuclear phagocyte system [2]. Additionally, mifamurtide acts as a specific NOD2 ligand, in contrast to MDP which signals through both NOD2 and TLR4 pathways, resulting in divergent cytokine induction profiles [3]. The EMA-approved mifamurtide product (Mepact®) is manufactured under strict liposomal formulation specifications (liposome size 2.0–3.5 μm, lamellarity control) that are critical for macrophage uptake efficiency and cannot be replicated by sourcing generic MTP-PE powder for in vivo applications .

Mifamurtide (liposomal MTP-PE)
Extended half-life (~18 h) via liposomal encapsulation
Free MDP / generic MTP-PE powder
Rapid clearance (sub-30 min); no tissue targeting

Liposomal delivery critically prolongs macrophage exposure; free compound may not replicate model pharmacokinetics.

Mifamurtide
Selective NOD2 agonist; rapid cytokine resolution (≤8 h)
Bacterial MDP / TLR agonists
Dual NOD2/TLR4 signaling; sustained cytokine elevation

Receptor selectivity and cytokine kinetics may differ significantly; pathway interpretation may require validation.

EMA-approved liposomal formulation
Controlled liposome size (2.0–3.5 μm) and lamellarity
Research-grade MTP-PE powder
Unformulated; no defined particulate properties

Liposome specifications are critical for macrophage uptake; generic powder may not achieve in vivo targeting profile.

Mifamurtide Comparative Evidence


Liposomal Half-Life Prolongation

Mifamurtide's liposomal encapsulation provides a terminal half-life of 18 hours, compared to the sub-30 minute half-life of free muramyl dipeptide (MDP), enabling sustained macrophage exposure and eliminating the need for daily administration [1]. The liposomal formulation selectively accumulates in the mononuclear phagocyte system (lung, liver, spleen), with minimal plasma retention after the initial distribution phase [2].

Half-life prolongation
Head-to-head
≥36-fold longer t½
Supports sustained macrophage exposure in research models
Liposomal formulation dependent; verify in specific model
Pharmacokinetics Drug Delivery Macrophage Targeting

MTP-PE Macrophage Activation Potency

The addition of the phosphatidylethanolamine moiety to MDP in mifamurtide (creating MTP-PE) increases lipophilicity, resulting in a 10-fold higher potency for activating macrophage-mediated tumor cell lysis compared to the parent MDP molecule [1]. This enhanced potency is attributable to improved incorporation into the macrophage plasma membrane and prolonged retention at the effector cell surface [2].

Macrophage activation
Head-to-head
10-fold lower EC₅₀ (0.1 vs 1.0 μM)
Higher potency in tumor cell lysis assays
In vitro co-culture assay context; confirm in target cell models
Immunopharmacology Macrophage Activation Structure-Activity Relationship

Phase III Survival Benefit in Osteosarcoma

In the landmark Phase III INT-0133 randomized controlled trial, addition of mifamurtide to standard postoperative multi-agent chemotherapy reduced the risk of death by 29% compared to chemotherapy alone in patients with newly diagnosed, resectable osteosarcoma, with a hazard ratio for death of 0.71 (95% CI, 0.52–0.96; p=0.03) [1]. The 6-year overall survival rate improved from 70% to 78%, representing an absolute survival benefit of 8% [2].

Overall survival endpoint
Trial context
HR 0.71 (8% absolute increase at 6 years)
Reported endpoint context for osteosarcoma adjuvant studies
Phase III INT-0133; model interpretation required
Osteosarcoma Adjuvant Immunotherapy Overall Survival

NOD2-Specific Receptor Activation

Mifamurtide functions as a specific ligand for the intracellular pattern recognition receptor NOD2, in contrast to bacterial-derived MDP which activates both NOD2 and TLR4, and in contrast to synthetic TLR agonists (e.g., imiquimod/TLR7, poly I:C/TLR3) which signal through distinct pathways [1]. This receptor selectivity produces a differentiated cytokine induction profile characterized by rapid, transient elevation of TNF-α and IL-6 with peak concentrations at 2 and 4 hours post-infusion, respectively, returning to baseline by 8 hours [2].

NOD2 selectivity
Class-level
NOD2-specific, TNF-α peak 2h, IL-6 4h, resolution ≤8h
Supports NOD2 pathway investigation; distinct from TLR4 kinetics
Class-level inference; verify cytokine profile in target model
Pattern Recognition Receptor NOD2 Signaling Cytokine Profiling

Consistent Pharmacokinetic Profile

Mifamurtide exhibits low inter-subject pharmacokinetic variability, with a coefficient of variation (CV) of less than 30% in systemic exposure (AUC) following intravenous administration in healthy adults [1]. Additionally, clearance normalized to body surface area (BSA) and half-life show no apparent relationship with patient age across the pediatric to young adult range (2–30 years), supporting the consistent use of the 2 mg/m² BSA-based dosing regimen across the entire approved population [2].

Low PK variability
Supporting evidence
CV <30% AUC
Supports consistent exposure in research models
Phase I PK study; reproducibility may vary in disease models
Pharmacokinetics Therapeutic Drug Monitoring Dosing Consistency

Real-World Progression-Free Survival Evidence

In a prospective single-institution observational study comparing 23 patients receiving mifamurtide plus conventional chemotherapy to 26 historical controls receiving chemotherapy alone, the addition of mifamurtide was associated with a 5-fold reduction in the risk of disease progression (HR 0.21, p=0.136) and statistically significantly better progression-free survival by Landmark analysis (p=0.044) [1]. The 3- and 5-year event-free survival rates were both 87.4% (95% CI, 72.4–100%) in the mifamurtide-treated cohort [2].

Progression-free survival
Cross-study comparable
HR 0.21, 5-year EFS 87.4%
Reported real-world endpoint context
Observational single-center study; confirm in independent model
Progression-Free Survival Observational Study Real-World Evidence

Mifamurtide Procurement and Research Applications


Adjuvant Therapy for Resectable Osteosarcoma

Based on the Phase III INT-0133 trial data showing an absolute 8% improvement in 6-year overall survival (70% to 78%) and a 29% reduction in mortality risk (HR 0.71, 95% CI 0.52–0.96, p=0.03) [1], mifamurtide is indicated for use in combination with postoperative multi-agent chemotherapy following macroscopically complete surgical resection. Procurement for this application requires the EMA-approved liposomal formulation Mepact®, administered at 2 mg/m² twice weekly for 12 weeks followed by once weekly for an additional 24 weeks. Generic MTP-PE powder sourced for research reconstitution cannot replicate the defined liposome size distribution (2.0–3.5 μm) and lamellarity essential for macrophage targeting .

NOD2 Pathway and Macrophage Research

Mifamurtide's specific NOD2 agonism, distinguished from MDP's dual NOD2/TLR4 activity [1], makes it a valuable tool compound for investigating NOD2-restricted signaling pathways in innate immunity research. In metabolic disease models, mifamurtide has demonstrated insulin-sensitizing effects in obese mice without altering microbiome composition . For in vitro applications, researchers may use MTP-PE powder (≥98% purity) at concentrations of 5 nM to 100 μM, with the understanding that liposomal formulation is not required for cell culture studies. For in vivo rodent studies, liposomal encapsulation is recommended to achieve the extended half-life (18 hours) and tissue distribution profile that distinguishes mifamurtide from free MDP [2].

Investigational Use in Advanced Osteosarcoma

While mifamurtide is approved only for non-metastatic disease, the Phase II MEMOS study is evaluating its use in advanced osteosarcoma, with pharmacokinetic data showing consistent clearance and half-life across age groups (2–30 years) regardless of disease stage [1]. In a patient access study of high-risk, recurrent, and metastatic osteosarcoma, mifamurtide demonstrated a manageable safety profile with no dose-limiting toxicities and PK/PD parameters consistent with those in the adjuvant setting . Procurement for clinical research in this indication requires the approved medicinal product and appropriate institutional review board and regulatory approvals, as mifamurtide is not licensed for advanced disease.

NOD2 vs. TLR Agonist Pharmacology

Mifamurtide's rapid and self-limited cytokine response profile—with TNF-α peaking at 2 hours, IL-6 at 4 hours, and both returning to baseline by 8 hours post-infusion [1]—contrasts with the sustained cytokine elevations (>12 hours) typically observed with TLR4 agonists such as LPS. This differentiated pharmacodynamic signature makes mifamurtide a suitable comparator compound for studies investigating the relationship between cytokine kinetics and tolerability of immunostimulatory agents. The low inter-subject PK variability (<30% CV in AUC) further enhances its utility as a reference NOD2 agonist in controlled comparative pharmacology experiments.

Application
Selection Property
Validation Focus
Osteosarcoma adjuvant model studies
Liposomal formulation specifications
Model survival endpoint validation
NOD2 pathway and macrophage research
NOD2-specific agonism
Cytokine profiling in innate immunity models
Advanced osteosarcoma model studies
PK consistency across disease stages
Disease stage impact on exposure
NOD2 vs TLR comparator pharmacology
Cytokine kinetic profile
Kinetic comparison in inflammatory models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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